Cas no 2229499-86-7 (2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid)
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid
- EN300-1771308
- 2229499-86-7
-
- Inchi: 1S/C10H14O3/c1-7-8(4-5-13-7)6-10(2,3)9(11)12/h4-5H,6H2,1-3H3,(H,11,12)
- InChI Key: QYOUKBWQEGCBFF-UHFFFAOYSA-N
- SMILES: O1C=CC(=C1C)CC(C(=O)O)(C)C
Computed Properties
- Exact Mass: 182.094294304g/mol
- Monoisotopic Mass: 182.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 50.4Ų
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771308-0.05g |
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid |
2229499-86-7 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1771308-0.1g |
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid |
2229499-86-7 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1771308-0.25g |
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid |
2229499-86-7 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1771308-0.5g |
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid |
2229499-86-7 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1771308-1.0g |
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid |
2229499-86-7 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1771308-2.5g |
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid |
2229499-86-7 | 2.5g |
$2688.0 | 2023-09-20 | ||
| Enamine | EN300-1771308-5.0g |
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid |
2229499-86-7 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1771308-10.0g |
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid |
2229499-86-7 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1771308-1g |
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid |
2229499-86-7 | 1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1771308-5g |
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid |
2229499-86-7 | 5g |
$3977.0 | 2023-09-20 |
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid
Introduction to 2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid (CAS No. 2229499-86-7) and Its Emerging Applications in Chemical Biology
2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid, identified by the chemical identifier CAS No. 2229499-86-7, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinctive molecular architecture and potential biological activities. This compound belongs to a class of heterocyclic derivatives that exhibit a blend of lipophilicity and functional group diversity, making it a promising candidate for various biochemical and pharmaceutical applications.
The molecular structure of 2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid consists of a propanoic acid backbone substituted with a 2-methylfuran moiety at the third carbon position. This arrangement imparts both steric hindrance and electronic properties that can influence its interactions with biological targets. The presence of the methylfuran group, in particular, has been associated with enhanced binding affinity to certain enzymes and receptors, a feature that has been exploited in the development of novel bioactive molecules.
In recent years, there has been growing interest in leveraging such structurally complex compounds for drug discovery initiatives. The dimethyl substitution at the alpha-carbon positions of the propanoic acid moiety contributes to the compound's lipophilicity, which is often a critical factor in membrane permeability and metabolic stability. These characteristics make it an attractive scaffold for designing molecules with improved pharmacokinetic profiles.
One of the most compelling aspects of 2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid is its potential as a precursor in synthetic chemistry. The compound's unique functionalization allows for further derivatization, enabling chemists to generate libraries of analogs with tailored biological activities. This flexibility has been particularly valuable in high-throughput screening campaigns aimed at identifying novel therapeutic agents.
Recent studies have begun to explore the pharmacological relevance of this compound. Researchers have noted its ability to modulate certain metabolic pathways by interacting with specific enzymes. For instance, preliminary in vitro assays suggest that derivatives of 2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid may exhibit inhibitory effects on enzymes involved in lipid metabolism. Such findings align with broader trends in drug development, where targeting metabolic pathways has emerged as a key strategy for treating chronic diseases.
The methylfuran component of the molecule has also drawn attention for its potential role in enhancing molecular recognition events. This group is known to form stable hydrogen bonds and π-stacking interactions with biological targets, which can be leveraged to improve binding affinity and selectivity. These interactions are particularly relevant in the design of small-molecule inhibitors for therapeutic applications.
From a synthetic perspective, CAS No. 2229499-86-7 serves as an excellent building block for constructing more complex molecules. The availability of this compound allows researchers to bypass initial synthesis steps and focus on later stages of drug development. This efficiency is crucial in modern pharmaceutical research, where time-to-market is often a determining factor in commercial success.
The compound's structural features also make it amenable to computational studies aimed at predicting its behavior in biological systems. Molecular modeling techniques have been employed to explore potential binding modes with target proteins, providing insights into how modifications might enhance activity or selectivity. These computational approaches are increasingly integral to rational drug design, complementing experimental efforts.
In conclusion, 2,2-dimethyl-3-(2-methylfuran-3-yl)propanoic acid (CAS No. 2229499-86-7) represents a fascinating example of how structural complexity can be harnessed for biological function. Its unique combination of lipophilicity and functional group diversity positions it as a valuable tool in chemical biology and pharmaceutical research. As our understanding of its properties continues to grow, it is likely that this compound will play an increasingly important role in the discovery and development of novel therapeutic agents.
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